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molecular formula C8H12O4 B2848281 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid CAS No. 231303-93-8

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

Cat. No. B2848281
M. Wt: 172.18
InChI Key: SBDFBYFIOYLJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 285B (1.5 g, 5.85 mmol) in ethanol (20 ml) was added a solution of KOH (1.313 g, 23.41 mmol) in water (10 mL). The resulting solution was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT, quenched with crushed ice and extracted with diethyl ether (2×50 mL). The combined organic layers were dried over Na2SO4 and evaporated to afford Intermediate 285C as a viscous liquid (0.9 g, 89% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.64 (br. s., 2H), 2.17-2.29 (m, 4H), 1.01-1.12 (m, 6H).
Name
Intermediate 285B
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.313 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[CH2:5][C:4]([C:12]([O:14]C(C)C)=[O:13])([C:6]([O:8]C(C)C)=[O:7])[CH2:3]1.[OH-].[K+]>C(O)C.O>[CH3:1][C:2]1([CH3:18])[CH2:5][C:4]([C:6]([OH:8])=[O:7])([C:12]([OH:14])=[O:13])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Intermediate 285B
Quantity
1.5 g
Type
reactant
Smiles
CC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)C
Name
Quantity
1.313 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(CC(C1)(C(=O)O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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